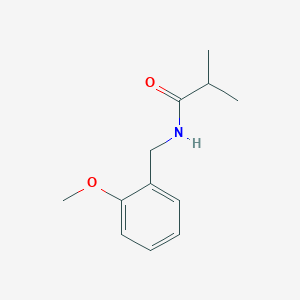
N-(2-methoxybenzyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-methylpropanamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the class of designer drugs known as synthetic cannabinoids, which are chemically engineered to mimic the effects of natural cannabinoids found in the cannabis plant. MMB-FUBINACA has been found to have a high affinity for the CB1 and CB2 receptors, which are the primary targets of natural cannabinoids in the body.
Wirkmechanismus
Like natural cannabinoids, N-(2-methoxybenzyl)-2-methylpropanamide binds to the CB1 and CB2 receptors in the body, which are primarily located in the brain and immune system, respectively. This binding results in a range of physiological and psychoactive effects, including altered perception, mood, and appetite.
Biochemical and Physiological Effects
Research has shown that N-(2-methoxybenzyl)-2-methylpropanamide has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It has also been found to cause changes in brain activity, leading to altered perception and mood. In addition, N-(2-methoxybenzyl)-2-methylpropanamide has been shown to have a high potential for abuse and addiction, making it a dangerous substance for recreational use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methoxybenzyl)-2-methylpropanamide in lab experiments is its high potency, which allows researchers to study the effects of synthetic cannabinoids at lower doses. However, its high potential for abuse and addiction also makes it a risky substance to handle in the lab, requiring strict safety protocols and precautions.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxybenzyl)-2-methylpropanamide and synthetic cannabinoids more broadly. One area of interest is the potential therapeutic applications of synthetic cannabinoids, particularly for the treatment of pain, inflammation, and other medical conditions. Another area of interest is the development of safer and more effective synthetic cannabinoids, with fewer side effects and lower potential for abuse and addiction. Finally, researchers may continue to investigate the biochemical and physiological effects of synthetic cannabinoids on the body, in order to better understand their mechanisms of action and potential risks.
Synthesemethoden
The synthesis of N-(2-methoxybenzyl)-2-methylpropanamide involves the reaction of 2-methylpropanoyl chloride with 2-amino-3-methoxybenzoic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with 1,1-dimethyl-3-oxo-1,2,3,4-tetrahydroisoquinoline to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxybenzyl)-2-methylpropanamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. Researchers have used this compound to investigate the biochemical and physiological effects of synthetic cannabinoids on the CB1 and CB2 receptors, as well as their potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)12(14)13-8-10-6-4-5-7-11(10)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAALCOQENQBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4896543.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)
![2-[(6-fluoro-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4896557.png)

![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)

![N-{[(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B4896600.png)
![1-cyclohexyl-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4896614.png)
![4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4896622.png)


![4-(2-chlorobenzyl)-4-(hydroxymethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4896655.png)
![3-ethyl-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4896659.png)
![1-[(2-propyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4896661.png)